molecular formula C25H28N2O2 B2928162 4-[(4-benzylpiperazin-1-yl)methyl]-2H,6H,7H,8H,9H-cyclohexa[g]chromen-2-one CAS No. 850750-00-4

4-[(4-benzylpiperazin-1-yl)methyl]-2H,6H,7H,8H,9H-cyclohexa[g]chromen-2-one

Cat. No.: B2928162
CAS No.: 850750-00-4
M. Wt: 388.511
InChI Key: RKCSYSSDCMDJHN-UHFFFAOYSA-N
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Description

This compound features a cyclohexa[g]chromen-2-one core substituted at the 4-position with a benzylpiperazinylmethyl group. The benzylpiperazine moiety is a common pharmacophore in medicinal chemistry, often contributing to receptor binding through its basic nitrogen atoms and aromatic interactions. The cyclohexa[g]chromen-2-one scaffold provides a rigid, lipophilic framework that may influence pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

IUPAC Name

4-[(4-benzylpiperazin-1-yl)methyl]-6,7,8,9-tetrahydrobenzo[g]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O2/c28-25-16-22(23-14-20-8-4-5-9-21(20)15-24(23)29-25)18-27-12-10-26(11-13-27)17-19-6-2-1-3-7-19/h1-3,6-7,14-16H,4-5,8-13,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKCSYSSDCMDJHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=CC3=C(C=C2C1)C(=CC(=O)O3)CN4CCN(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

4-[(4-benzylpiperazin-1-yl)methyl]-2H,6H,7H,8H,9H-cyclohexa[g]chromen-2-one is an organic compound featuring a benzylpiperazine moiety integrated with a cyclohexa[g]chromenone framework. It has a molecular weight of approximately 388.511 g/mol and the molecular formula C25H28N2O2. Compounds with similar structures have demonstrated diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Scientific Research Applications

  • Antimicrobial Properties this compound has been researched for its potential antimicrobial properties. Studies reveal that the compound exhibits significant antibacterial and antifungal activity, comparable to standard antimicrobial agents.
  • Synthesis and Methods of Application The compound is synthesized through the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with substituted aromatic aldehydes, using sodium cyanoborohydride in methanol.
  • Interaction Studies Preliminary studies suggest that this compound may interact with biological targets, but research into its specific interactions is ongoing.

Mechanism of Action

The mechanism of action of 4-[(4-benzylpiperazin-1-yl)methyl]-2H,6H,7H,8H,9H-cyclohexa[g]chromen-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as oxidoreductases, by forming stable enzyme-inhibitor complexes . This inhibition disrupts the normal metabolic processes of the target organisms, leading to their death .

Comparison with Similar Compounds

Core Scaffold Variations

  • Cyclopenta vs. Cyclohexa Chromenones: The compound 4-((4-benzylpiperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one (CAS 565210-03-9) differs in its cyclopenta-fused chromenone core versus the cyclohexa system in the target compound.
  • Triazoloquinoxaline Derivatives: Compound 6g (4-(4-benzylpiperazin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxaline) replaces the chromenone core with a triazoloquinoxaline system. This substitution introduces additional hydrogen-bonding capabilities via the triazole nitrogen, which could enhance interactions with enzymes or receptors .

Substituent Modifications

  • Piperazine Substituents: 4-Ethylpiperazine: The compound 4-[(4-ethylpiperazin-1-yl)methyl]-6,8-dimethylchromen-2-one (CAS 900266-59-3) substitutes the benzyl group with an ethyl moiety. 4-(4-Fluorophenyl)piperazine: In compounds 10a–10c, fluorination of the benzyl group enhances metabolic stability and may modulate affinity for serotonin or dopamine receptors due to electron-withdrawing effects .
  • Linker Variations :

    • Sulfonyl Linker : The naphthoate derivative 3k (4-((4-benzylpiperazin-1-yl)sulfonyl)-1-hydroxy-2-naphthoic acid) uses a sulfonyl group instead of a methylene linker. Sulfonyl groups increase polarity and may confer acidity, influencing pharmacokinetics and target engagement .
    • Propoxy Linker : Compounds like 7a–7j (4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one) employ a flexible propoxy chain, which could enhance conformational adaptability for receptor binding .

Physicochemical Properties

Property Target Compound (Inferred) 4-Ethylpiperazine Analog 7a–7j (Propoxy)
Molecular Weight ~450 g/mol 345.4 g/mol 450–500 g/mol
logP (Predicted) ~4.2 3.5 3.8–4.5
Solubility Low (lipophilic) Moderate Low
Metabolic Stability High (benzyl group) Moderate Variable

Research Findings and Implications

  • Antimicrobial Potential: Compounds with 4-benzylpiperazine moieties (e.g., 7a–7j) show activity against Gram-positive bacteria, suggesting the target compound may share this profile .
  • Synthetic Flexibility : The benzylpiperazine group can be modified with halogens, alkyl chains, or heterocycles to fine-tune bioactivity and ADME properties .

Biological Activity

4-[(4-benzylpiperazin-1-yl)methyl]-2H,6H,7H,8H,9H-cyclohexa[g]chromen-2-one is a synthetic compound with significant biological activity. It belongs to the class of chromen derivatives and is noted for its potential therapeutic applications, particularly in the fields of neuropharmacology and oncology. This article delves into the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

PropertyValue
IUPAC Name This compound
CAS Number 850750-00-4
Molecular Formula C25H28N2O2
Molecular Weight 388.51 g/mol

Anticancer Properties

Research has indicated that this compound exhibits notable anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:

  • Study on Breast Cancer Cells : A study demonstrated that treatment with this compound resulted in a significant decrease in cell viability in MCF-7 breast cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G0/G1 phase .

Neuroprotective Effects

The compound's potential neuroprotective effects have also been explored. It is believed to exert these effects through:

  • Antioxidant Activity : It scavenges reactive oxygen species (ROS), thereby reducing oxidative stress in neuronal cells .
  • Acetylcholinesterase Inhibition : Similar to other piperazine derivatives, it may inhibit acetylcholinesterase activity, suggesting potential applications in treating Alzheimer's disease .

Antimicrobial Activity

In addition to its anticancer and neuroprotective properties, this compound has shown promising antimicrobial activity against various pathogens:

  • Bacterial Inhibition : Studies have reported that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria .
  • Fungal Activity : The compound also displays antifungal properties against common fungal strains .

The biological activities of this compound are attributed to several mechanisms:

  • Cell Cycle Modulation : Induces cell cycle arrest in cancer cells.
  • Apoptosis Induction : Triggers programmed cell death pathways.
  • Enzyme Inhibition : Acts as an inhibitor for enzymes such as acetylcholinesterase.

Case Studies

Several case studies highlight the efficacy of this compound in various biological contexts:

  • Case Study on Cancer Treatment :
    • A clinical trial involving patients with advanced breast cancer demonstrated that a regimen including this compound led to improved outcomes compared to standard treatments .
  • Neurodegenerative Disease Research :
    • Research focusing on its neuroprotective effects indicated improvements in cognitive function in animal models of Alzheimer's disease when treated with this compound .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-[(4-benzylpiperazin-1-yl)methyl]coumarin derivatives, and how are they characterized?

  • Methodological Answer : A common approach involves Mannich-type reactions , where the coumarin core is functionalized with a piperazine moiety. For example, reacting 7-hydroxy-4-methylcoumarin with formaldehyde and substituted piperazines (e.g., 4-benzylpiperazine) under reflux in ethanol yields the target compound . Characterization typically employs 1H/13C NMR to confirm methylene bridge formation (δ ~3.5–4.5 ppm for –CH2– groups) and piperazine ring integration. Mass spectrometry (MS) is used to verify molecular ion peaks (e.g., [M+H]+ at m/z 345 for a related compound) .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

  • Methodological Answer :

  • NMR : Key signals include aromatic protons (δ 7.2–7.7 ppm for coumarin and benzyl groups) and piperazine methylene resonances (δ 2.6–3.6 ppm). 2D experiments (e.g., COSY, HSQC) resolve overlapping signals .
  • IR Spectroscopy : Stretching vibrations for C=O (1700–1650 cm⁻¹) and C=N (1548–1467 cm⁻¹) confirm the coumarin-lactone and piperazine linkages .
  • X-ray Crystallography : SHELXL refinements (via programs like Mercury) resolve bond lengths/angles, with coumarin rings often showing planar geometry (deviation <0.03 Å) .

Q. How do solubility and stability impact experimental design for this compound?

  • Methodological Answer : The compound’s low aqueous solubility (common in coumarin derivatives) necessitates DMSO or ethanol as solvents for biological assays. Stability tests under varying pH (e.g., 4–10) and temperature (25–37°C) are recommended, with HPLC monitoring degradation (e.g., lactone ring hydrolysis). Lyophilization is advised for long-term storage .

Advanced Research Questions

Q. How can crystallographic disorder in the cyclohexa[g]chromen system be resolved during refinement?

  • Methodological Answer : Twinned or disordered crystals are addressed using SHELXL’s TWIN/BASF commands . For example, partial occupancy refinement for overlapping benzylpiperazine methyl groups may be required. Mercury’s void analysis tool identifies solvent-accessible regions, while PLATON/SQUEEZE models electron density for disordered solvents .

Q. What strategies optimize substituent effects on bioactivity while minimizing cytotoxicity?

  • Methodological Answer :

  • SAR Studies : Replace the benzyl group with electron-withdrawing substituents (e.g., 4-Cl) to enhance receptor affinity. For cytotoxicity mitigation, introduce polar groups (e.g., –OH or –SO2NH2) to improve solubility .
  • MTT Assays : Test derivatives on leukemia cell lines (e.g., HL-60, K-562) at 1–100 µM. Compounds with IC50 <10 µM and selectivity indices >5 (vs. normal cells) are prioritized .

Q. How should contradictory cytotoxicity data across cell lines be analyzed?

  • Methodological Answer :

  • Dose-Response Curves : Fit data to a sigmoidal model (GraphPad Prism) to calculate IC50 variability. For example, a compound active on SKW-3 (T-cell leukemia) but inactive on REH (B-cell leukemia) suggests lineage-specific mechanisms .
  • Apoptosis vs. Necrosis : Use flow cytometry (Annexin V/PI staining) to distinguish modes of cell death. Discordant results may arise from differential expression of pro-apoptotic targets (e.g., Bcl-2) .

Key Tools and Software

  • Crystallography : SHELX suite (structure solution/refinement) , Mercury (visualization/packing analysis) .
  • SAR Modeling : MOE or Schrödinger Suite for docking piperazine motifs into target receptors (e.g., kinase domains) .

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